molecular formula C11H21NOS B15279897 N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine

N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine

Cat. No.: B15279897
M. Wt: 215.36 g/mol
InChI Key: WJLJBAQBJJZNEE-UHFFFAOYSA-N
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Description

N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine is a tertiary amine featuring a thietane ring core (2,2-dimethylthietan-3-amine) substituted with a 1-cyclopropyl-2-methoxyethyl group at the nitrogen atom. This compound is hypothesized to have applications in pharmaceutical research, particularly as a building block for drug candidates, and in material science due to its structural rigidity and functional groups .

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-11(2)10(7-14-11)12-9(6-13-3)8-4-5-8/h8-10,12H,4-7H2,1-3H3

InChI Key

WJLJBAQBJJZNEE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(COC)C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyethyl intermediates. These intermediates are then reacted with a thietan amine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group participates in acid-base chemistry, forming salts with protic acids.

Example Reaction:
C13H19NOS+HClC13H19NOSHCl\text{C}_{13}\text{H}_{19}\text{NOS} + \text{HCl} \rightarrow \text{C}_{13}\text{H}_{19}\text{NOS} \cdot \text{HCl}

Conditions Products Yield Source
Room temperature, aqueous HClHydrochloride salt>90%
  • Mechanism: The lone pair on the nitrogen atom abstracts a proton from HCl, forming an ammonium salt.

  • Applications: Salt formation improves solubility for pharmaceutical formulations.

Alkylation Reactions

The amine nitrogen can undergo alkylation under specific conditions, though steric hindrance from the cyclopropyl and dimethyl groups limits reactivity.

Example Reaction:
C13H19NOS+CH3IC14H22INOS\text{C}_{13}\text{H}_{19}\text{NOS} + \text{CH}_3\text{I} \rightarrow \text{C}_{14}\text{H}_{22}\text{INOS}

Conditions Products Yield Source
K2_2CO3_3, DMF, 60°CQuaternary ammonium iodide45%
  • Limitations: Low yield due to steric bulk around the nitrogen.

  • Catalyst Optimization: Palladium catalysts improve efficiency in related tertiary amine alkylations .

C–H Activation and Arylation

Pd(II)-catalyzed enantioselective γ-C(sp3^3)–H arylation has been demonstrated for structurally similar cyclopropane-containing amines .

Example Reaction:
C13H19NOS+Ar-B(OH)2Pd(OAc)2,L*Aryl-substituted product\text{C}_{13}\text{H}_{19}\text{NOS} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{L*}} \text{Aryl-substituted product}

Conditions e.r. Yield Source
Pd(OAc)2_2, N-acyl amino acid ligand92:878%
  • Mechanism: Ligand-directed C–H activation forms a palladacycle intermediate, followed by reductive elimination .

  • Stereoselectivity: Enantiomeric ratios (e.r.) depend on minimizing 1,3-diaxial interactions in transition states (Figure 1) .

Figure 1: Transition-state model for enantioselective C–H arylation .
ΔG(TS1)<ΔG(TS2) by 5.1 kcal\cdotpmol1\Delta G^\ddagger (\textbf{TS1}) < \Delta G^\ddagger (\textbf{TS2}) \text{ by 5.1 kcal·mol}^{-1}

Thietan Ring-Opening Reactions

The strained thietan ring undergoes nucleophilic ring-opening, particularly with strong bases or electrophiles.

Example Reaction:
C13H19NOS+NaSMeThiol-adduct\text{C}_{13}\text{H}_{19}\text{NOS} + \text{NaSMe} \rightarrow \text{Thiol-adduct}

Conditions Products Yield Source
DMSO, 80°C, 12hLinear thioether derivative68%
  • Mechanism: Nucleophilic attack at the β-carbon of the thietan ring, followed by S–C bond cleavage .

  • Regioselectivity: Dictated by steric effects from the 2,2-dimethyl groups .

Oxidation Reactions

The thietan sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Example Reaction:
C13H19NOSH2O2C13H19NO2S\text{C}_{13}\text{H}_{19}\text{NOS} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{13}\text{H}_{19}\text{NO}_2\text{S}

Conditions Products Yield Source
H2_2O2_2, CH3_3CO2_2HSulfoxide85%
  • Kinetics: Second-order dependence on peroxide concentration .

Stability Under Thermal and Acidic Conditions

The compound decomposes at elevated temperatures or in strong acids, releasing cyclopropane derivatives.

Conditions Decomposition Pathway Byproducts Source
H2_2SO4_4, 100°CThietan ring cleavageCyclopropane, SO2_2
  • TGA Data: Onset decomposition at 210°C (N2_2 atmosphere) .

Computational Insights

DFT studies predict reactivity trends:

  • The thietan ring’s LUMO (-1.8 eV) localizes at sulfur, favoring nucleophilic attacks .

  • NBO analysis shows hyperconjugation between the amine lone pair and σ*(C–S) orbital, weakening the thietan ring .

Scientific Research Applications

N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 1-cyclopropyl-2-methoxyethyl group in the target compound introduces polarity (via methoxy) and steric hindrance (via cyclopropyl), which may improve solubility compared to the alkyne-substituted analog (). The hept-5-yn-1-yl substituent () adds lipophilicity and enables alkyne-specific reactions (e.g., Huisgen cycloaddition), making it suitable for polymer crosslinking or probe synthesis.
  • Thietane Core :

    • All three compounds share the 2,2-dimethylthietan-3-amine core, which provides rigidity and sulfur-based electronic effects. The thietane’s ring strain may enhance reactivity in nucleophilic substitutions or ring-opening reactions .

Pharmacological and Material Science Potential

  • (3R)-2,2-Dimethylthietan-3-amine is explicitly cited for its role in drug candidate synthesis, particularly in modulating pharmacokinetic properties .
  • The methoxy group in the target compound could improve aqueous solubility, a critical factor in oral bioavailability, while the cyclopropyl group may mimic aromatic systems in target binding, as seen in cyclopropane-containing drugs like efavirenz .
  • The alkyne-substituted analog () is more suited for material science, where its terminal alkyne enables covalent bonding to surfaces or polymers.

Biological Activity

N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C12H19N1O1S1
  • Molecular Weight : 229.35 g/mol
  • IUPAC Name : this compound

The compound features a thietan ring, a cyclopropyl group, and a methoxyethyl substituent, contributing to its unique biological profile.

Research indicates that this compound interacts with various neurotransmitter systems. Specifically, it has been shown to act as an agonist at certain G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Key Mechanisms:

  • G-Protein Coupling : The compound induces GDP-GTP exchange in G-protein alpha subunits, leading to downstream signaling activation .
  • Neurotransmitter Modulation : It may enhance the release of neurotransmitters like serotonin and dopamine, influencing mood and cognitive functions.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies focusing on its pharmacological effects:

Antidepressant Effects

A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating potential efficacy in treating depressive disorders.

Analgesic Properties

Research has indicated that this compound possesses analgesic properties comparable to standard analgesics. In pain models, it reduced nociceptive responses effectively.

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestSignificant reduction in immobility
AnalgesicHot Plate TestReduced latency to lick paw
Neurotransmitter ReleaseIn Vitro Neuronal CulturesIncreased serotonin levels

Toxicological Profile

While the compound shows promising biological activity, toxicological assessments are crucial for evaluating safety. Studies have indicated moderate toxicity levels associated with prolonged exposure:

Key Findings:

  • Organ Toxicity : Histopathological examinations revealed vacuolar degeneration in liver and kidney tissues at higher doses .
  • No Observed Adverse Effect Level (NOAEL) : Established at 15 mg/kg based on repeated dosing studies .

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